![molecular formula C10H10N2O3 B1431834 3-(4-Nitrophenyl)pyrrolidin-2-one CAS No. 1432679-61-2](/img/structure/B1431834.png)
3-(4-Nitrophenyl)pyrrolidin-2-one
Overview
Description
“3-(4-Nitrophenyl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen as one of the heteroatoms . This compound also has a 4-nitrophenyl group attached to it . The pyrrolidin-2-one ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, including “3-(4-Nitrophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. One such strategy involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method includes a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring and a 4-nitrophenyl group. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Nitrophenyl)pyrrolidin-2-one” can be diverse. For instance, donor–acceptor cyclopropanes can react as 1,4-C,C-dielectrophiles, and amines can react as 1,1-dinucleophiles .Scientific Research Applications
1. Synthesis of Alkaloids and Unusual β-Amino Acids Pyrrolidin-2-ones, which include compounds like “3-(4-Nitrophenyl)pyrrolidin-2-one”, are utilized in the synthesis of various alkaloids and unusual β-amino acids. These compounds are significant in the development of pharmaceuticals and therapeutic agents due to their biological activity .
Antitumor Activity
Derivatives of pyrrolidin-2-one have shown antitumor activity. For instance, certain derivatives exhibited growth inhibition against lung cancer and CNS cancer . This suggests that “3-(4-Nitrophenyl)pyrrolidin-2-one” could potentially be explored for its antitumor properties.
Drug Discovery
Pyrrolidine derivatives are a versatile scaffold in drug discovery. They have been used to create novel therapeutic agents for various diseases, including autoimmune diseases . The structural features of “3-(4-Nitrophenyl)pyrrolidin-2-one” may make it a candidate for drug development projects.
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
The compound can be involved in transformations for synthesizing 1,5-substituted pyrrolidin-2-ones, which are valuable in medicinal chemistry for creating diverse pharmacological agents .
Future Directions
The future directions in the research of “3-(4-Nitrophenyl)pyrrolidin-2-one” could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
properties
IUPAC Name |
3-(4-nitrophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERBMMVUHGRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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